{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine

Coordination chemistry Ligand design Physicochemical profiling

The compound {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine (CAS 1856071-34-5) is an unsymmetrical bis‑pyrazolylmethylamine with the molecular formula C₁₄H₂₃N₅ and a molecular weight of 261.37 g mol⁻¹. It consists of two chemically distinct pyrazole rings: a 1‑(butan‑2‑yl)‑1H‑pyrazol‑5‑yl moiety and a 1‑ethyl‑1H‑pyrazol‑3‑yl moiety, connected through a central secondary‑amine (–CH₂–NH–CH₂–) bridge.

Molecular Formula C14H23N5
Molecular Weight 261.37 g/mol
Cat. No. B11740471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine
Molecular FormulaC14H23N5
Molecular Weight261.37 g/mol
Structural Identifiers
SMILESCCC(C)N1C(=CC=N1)CNCC2=NN(C=C2)CC
InChIInChI=1S/C14H23N5/c1-4-12(3)19-14(6-8-16-19)11-15-10-13-7-9-18(5-2)17-13/h6-9,12,15H,4-5,10-11H2,1-3H3
InChIKeyXIUFFCCPNJHAAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine (CAS 1856071-34-5): Baseline Identification for Procurement


The compound {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine (CAS 1856071-34-5) is an unsymmetrical bis‑pyrazolylmethylamine with the molecular formula C₁₄H₂₃N₅ and a molecular weight of 261.37 g mol⁻¹ . It consists of two chemically distinct pyrazole rings: a 1‑(butan‑2‑yl)‑1H‑pyrazol‑5‑yl moiety and a 1‑ethyl‑1H‑pyrazol‑3‑yl moiety, connected through a central secondary‑amine (–CH₂–NH–CH₂–) bridge . This architecture places one pyrazole ring in the 5‑yl orientation and the other in the 3‑yl orientation, creating a structurally asymmetric ligand scaffold that differs fundamentally from symmetric bis‑pyrazoles such as bis[(1‑ethyl‑1H‑pyrazol‑3‑yl)methyl]amine (CAS 1856096‑59‑7) . Commercial sources list the compound at ≥95 % purity, with the SMILES notation CCC(C)N₁N=CC=C₁CNCC₁=NN(CC)C=C₁ .

Ligand Architecture Unsymmetrical 5-yl/3-yl pyrazole scaffold with secondary amine bridge; provides H-bond donor capability.
Procurement Form Free base without counterion; high-purity grade reported for research use.
Property Profile Drug-like physicochemical range; reported compliance with Rule-of-Three and Rule-of-Five guidelines.

Why {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine Cannot Be Replaced by a Generic Bis‑Pyrazole


Generic bis‑pyrazolylmethylamines are often conceived as interchangeable modular ligands; however, the target compound possesses a unique combination of three structural variables—pyrazole ring connectivity (5‑yl vs. 3‑yl), N‑alkyl chain size (sec‑butyl vs. ethyl), and steric asymmetry—that collectively determine metal‑coordination geometry, lipophilicity, and biological target engagement . Substituting the target compound with a symmetric analog such as bis[(1‑ethyl‑1H‑pyrazol‑3‑yl)methyl]amine eliminates the sec‑butyl group and the 5‑yl connectivity, which in related pyrazole series have been shown to alter IC₅₀ values by more than one order of magnitude against kinase targets [1]. Similarly, positional isomers differing only in the attachment point of the ethyl‑pyrazole ring (3‑yl → 5‑yl) present a different spatial orientation of the nitrogen lone pairs, directly affecting chelation bite angle and hydrogen‑bonding patterns [2]. The quantitative evidence below demonstrates that small structural modifications in this chemical space produce measurable differences in physicochemical descriptors and, where data exist, in biological potency.

5-yl/3-yl asymmetric connectivity
Symmetric bis(3-yl) analog (CAS 1856096-59-7)
May alter metal-chelation bite angle and lipophilic profile; different physicochemical vector.
Ethyl-pyrazole 3-yl linkage
Positional isomer with 5-yl linkage
May shift nitrogen lone-pair orientation and chelate ring stability; no direct complex data for this pair.
sec-butyl + ethyl N-substitution
Methyl analog (CAS 1856027-54-7)
Class SAR suggests potential shift in ion channel assay potency; target engagement profile likely differs.

Quantitative Differentiation Evidence for {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine Versus Closest Analogs


Asymmetric Ring Connectivity (5‑yl/3‑yl) vs. Symmetric bis(3‑yl) Architecture: Physicochemical Divergence

The target compound combines a 1‑(butan‑2‑yl)‑1H‑pyrazol‑5‑yl ring with a 1‑ethyl‑1H‑pyrazol‑3‑yl ring, creating an asymmetric N‑donor set. In contrast, the symmetric reference compound bis[(1‑ethyl‑1H‑pyrazol‑3‑yl)methyl]amine (CAS 1856096‑59‑7) bears two identical 3‑yl‑substituted pyrazoles. This asymmetry alters key molecular descriptors: the target compound has a clogP of 2.01, a topological polar surface area (TPSA) of 47.67 Ų, 1 hydrogen‑bond donor, and 5 hydrogen‑bond acceptors [1]. The symmetric bis(3‑yl) analog possesses a lower clogP (~1.4) and a different TPSA (~41 Ų) owing to the absence of the sec‑butyl branch, as computed from the ChemSrc entry for CAS 1856096‑59‑7 . The difference in clogP (Δ ~ 0.6 log units) predicts measurably distinct membrane permeability and biodistribution behavior.

Connectivity Divergence
Reported
Δ clogP +0.6; Δ TPSA +6.7 Ų
May support lipophilicity-driven selection for CNS-permeability studies.
Computed descriptors; experimental verification recommended.
Coordination chemistry Ligand design Physicochemical profiling

Positional Isomer Differentiation: 3‑yl vs. 5‑yl Ethyl‑Pyrazole Connectivity Influences Ligand Geometry

A direct positional isomer exists: {[1‑(butan‑2‑yl)‑1H‑pyrazol‑5‑yl]methyl}[(1‑ethyl‑1H‑pyrazol‑5‑yl)methyl]amine, in which the ethyl‑substituted pyrazole is attached via the 5‑position rather than the 3‑position . In regioisomeric pyrazole ligands, the 3‑yl linkage places a nitrogen lone pair adjacent to the methylene bridge, favoring five‑membered chelate ring formation upon metal coordination, whereas the 5‑yl linkage shifts the nitrogen donor away from the bridge, altering the bite angle and complex stability [1]. Although no head‑to‑head metal‑binding constants have been published for these exact compounds, crystallographic data on analogous N,N‑bis(pyrazolylmethyl)amine ligands demonstrate that a change from 3‑yl to 5‑yl connectivity can alter M–N bond lengths by 0.05–0.10 Å and modify coordination geometry from square‑pyramidal to trigonal‑bipyramidal [2].

Regioisomer Impact
Class-level
3-yl: N-donor adjacent to bridge, predicted stable 5-membered chelate. 5-yl: shifted donor, altered bite angle.
May support geometry selection for chelate stability; direct evidence lacking.
Based on crystallographic analogs; no metal-binding data for this exact compound.
Coordination chemistry Metal chelation Regioisomer comparison

Sec‑Butyl vs. Methyl N‑Substituent: Impact on Steric Bulk and Predicted Target Binding

The target compound bears a sec‑butyl group on the 5‑yl pyrazole, whereas the closest commercially available analog 1‑(1‑sec‑butyl‑1H‑pyrazol‑5‑yl)‑N‑[(1‑methyl‑1H‑pyrazol‑3‑yl)methyl]methanamine (CAS 1856027‑54‑7) carries a methyl group on the 3‑yl pyrazole . The ethyl → methyl substitution reduces van der Waals volume by approximately 14 ų per group (Δ from ethyl to methyl ≈ 14 ų, Bondi method) [1]. In published SAR studies on pyrazolylmethylamine‑based calcium channel modulators (US 8,299,072), N‑alkyl chain elongation from methyl to ethyl on the pyrazole ring resulted in a 2‑ to 5‑fold improvement in Caᵥ3.2 T‑type calcium channel inhibitory potency across multiple compound pairs [2]. While direct binding data for the target compound are not publicly available, this class‑level SAR trend predicts that the ethyl‑substituted compound will exhibit superior target engagement compared to the methyl analog.

N-Alkyl SAR
Class-level
Ethyl vs. methyl: class SAR suggests 2–5× potency shift in Caᵥ3.2 assays.
Supports ion channel assay context; class-level inference only.
No direct IC₅₀ for this compound; inferred from patent SAR.
Medicinal chemistry SAR Kinase inhibition

Secondary Amine Bridge vs. Tertiary Amine or Ether Linkers: Hydrogen‑Bond Donor Capacity

The target compound contains a secondary amine (–NH–) bridge between the two pyrazole rings, providing one hydrogen‑bond donor (HBD = 1) [1]. Many structurally related screening compounds employ a tertiary amine linker (e.g., N‑methylated) or an ether bridge, which lack HBD capacity. In the context of pyrazole‑based enzyme inhibitors, the presence of a secondary amine HBD has been shown to contribute 0.5–1.5 kcal mol⁻¹ to binding free energy through hydrogen‑bond interactions with backbone carbonyl groups in kinase hinge regions [2]. The tertiary‑amine analog {[1‑(butan‑2‑yl)‑1H‑pyrazol‑5‑yl]methyl}(propyl)amine (CAS 1856057‑66‑3) lacks this HBD entirely , making it incapable of forming the same hydrogen‑bond network.

H-Bond Donor
Class-level
HBD = 1 (secondary amine) vs. 0 (tertiary amine); predicted ΔΔG ≈ −0.5 to −1.5 kcal mol⁻¹.
May support hydrogen-bond-dependent target engagement selection.
Extrapolated from kinase hinge-binding free-energy studies.
Ligand design Hydrogen bonding Bioisosterism

Lipinski Rule‑of‑5 Compliance: Favorable Drug‑Like Properties for Screening Library Inclusion

The target compound fully complies with Lipinski's Rule of Five (MW = 261.37 < 500, clogP = 2.01 < 5, HBD = 1 < 5, HBA = 5 < 10) and the Rule of Three for fragment‑based screening (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. By comparison, the bis‑hydrochloride salt form of the symmetric analog bis[(1‑ethyl‑1H‑pyrazol‑3‑yl)methyl]amine (CAS 1856096‑59‑7) has a reported molecular weight of 269.77 g mol⁻¹ as the HCl salt , which approaches the upper limit for fragment‑based libraries and introduces counterion considerations that complicate biochemical assay interpretation. The target compound's neutral free‑base form, combined with its favorable property profile, makes it directly suitable for both HTS and fragment‑based screening without requiring salt‑form adjustment.

Drug-likeness
Reported
MW 261.37, clogP 2.01, HBD 1, HBA 5; RO5/Ro3 compliant.
Supports counterion-free screening library inclusion and property profiling.
Calculated descriptors; confirm experimentally for precise solubility/permeability.
Drug-likeness ADME Screening library design

Demonstrated Antimicrobial Activity of Structurally Related Bis‑Pyrazole Derivatives: Class‑Level Biological Validation

A recent 2025 study on environmentally friendly synthesized mono‑ and bis‑pyrazole derivatives reported that compound O4, a bis‑pyrazole structurally related to the target scaffold, exhibited an MIC of 0.78 µg mL⁻¹ against Staphylococcus aureus and a 30 mm inhibition zone against Pseudomonas aeruginosa, surpassing the activity of the streptomycin standard [1]. Meanwhile, the symmetric bis‑pyrazole ligand series characterized by Draoui et al. (2022) demonstrated that copper(II) complexes of bis‑pyrazolylmethylamine ligands achieved MIC values as low as 6.25 µg mL⁻¹ against Candida albicans, with the free ligand itself showing MIC values in the 50–100 µg mL⁻¹ range [2]. These class‑level data establish that bis‑pyrazolylmethylamine scaffolds are intrinsically antimicrobial, and the structural differentiation of the target compound (asymmetric 5‑yl/3‑yl architecture) offers a distinct chemical space within this validated pharmacophore class.

Antimicrobial Class Data
Class-level
Related bis-pyrazole O4: MIC 0.78 µg/mL (S. aureus); class range 0.78–100 µg/mL.
Supports antimicrobial screening SAR expansion; direct compound data unavailable.
Class-level evidence only; requires direct MIC determination for this compound.
Antimicrobial Bis-pyrazole MIC

Procurement‑Relevant Application Scenarios for {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine


Asymmetric N,N‑Bidentate Ligand for Transition‑Metal Catalyst Development

The target compound's unsymmetrical 5‑yl/3‑yl pyrazole architecture, combined with its secondary‑amine bridge (HBD = 1) and moderate lipophilicity (clogP = 2.01), makes it a versatile N,N‑bidentate ligand for late‑transition‑metal coordination [1]. The 3‑yl connectivity favors formation of five‑membered chelate rings, which crystallographic studies on analogous bis‑pyrazolylmethylamine ligands have shown to produce more thermodynamically stable complexes than the corresponding 5‑yl isomers [2]. Researchers procuring this compound for catalysis applications—such as Cu‑catalyzed click chemistry or Pd‑catalyzed cross‑couplings—would benefit from its predicted ability to stabilize both +1 and +2 oxidation states through the combination of σ‑donation from the amine nitrogen and π‑acceptance from the pyrazole rings.

Fragment‑Based Drug Discovery (FBDD) Library Enrichment with CNS‑Penetrant Potential

With a molecular weight of 261.37 g mol⁻¹, full compliance with the Rule of Three (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3), and a clogP of 2.01 [1], this compound is optimally positioned for fragment‑based screening libraries targeting CNS indications. The single hydrogen‑bond donor (secondary amine) and five hydrogen‑bond acceptors provide a balanced pharmacophoric profile suitable for detecting weak but specific interactions with protein targets via biophysical methods (SPR, NMR, DSF). The compound's predicted blood–brain barrier permeability, inferred from its clogP and TPSA values, differentiates it from more polar symmetric bis‑pyrazole fragments that are typically restricted to peripheral target screening .

Antimicrobial Screening in Bis‑Pyrazole Structure–Activity Relationship (SAR) Expansion

Recent literature has established that bis‑pyrazole derivatives exhibit potent antimicrobial activity, with MIC values as low as 0.78 µg mL⁻¹ against S. aureus for optimized congeners [3]. The target compound, bearing a sec‑butyl group on the 5‑yl ring and an ethyl group on the 3‑yl ring, explores a substitution pattern not yet reported in published antimicrobial SAR studies. Procuring this compound for inclusion in a focused antimicrobial screening set would address a gap in the current SAR landscape and could yield structure–activity data that inform the design of next‑generation bis‑pyrazole anti‑infectives [4].

Calcium Channel Modulator Probe Design Using Class‑Validated Scaffold

The pyrazolylmethylamine scaffold has been validated as a calcium channel modulator in US Patent 8,299,072, where N‑alkyl chain variation on the pyrazole ring produced 2‑ to 5‑fold changes in Caᵥ3.2 T‑type calcium channel inhibitory potency [5]. The target compound's specific combination of sec‑butyl and ethyl substituents has not been profiled in the published patent examples but falls within the claimed generic scope. Investigators developing tool compounds for studying T‑type calcium channel pharmacology should consider this compound as a probe candidate, as its structural features are consistent with the SAR trends that produced the most potent analogs in the patent series.

Application
Selection Property
Validation Focus
Transition-Metal Catalyst Ligand
Unsymmetrical 5-yl/3-yl pyrazole architecture with secondary amine bridge
Metal chelation stability and catalytic performance studies
Fragment-Based Library Enrichment
Reported drug-like profile (RO5/Ro3 compliant; moderate lipophilicity)
Solubility, permeability, and fragment screening validation
Antimicrobial SAR Expansion
Bis-pyrazole scaffold with sec-butyl/ethyl substitution; class-level antimicrobial evidence
MIC and zone-of-inhibition screening against bacterial/fungal panels
Calcium Channel Probe Design
N-alkyl substitution pattern consistent with reported Caᵥ3.2 SAR trends
Electrophysiological profiling on recombinant Caᵥ3.2 channels
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